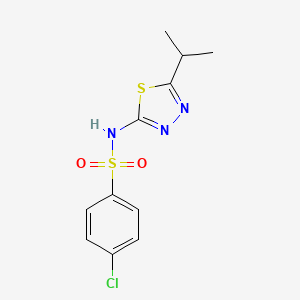
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as CTPS1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit the enzyme CTPS1, which plays a crucial role in nucleotide synthesis. In
Mécanisme D'action
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide works by inhibiting the enzyme 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is responsible for the synthesis of CTP (cytidine triphosphate). CTP is an essential component of DNA and RNA synthesis and is required for cell proliferation. By inhibiting 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in lab experiments is its specificity for 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This makes it a useful tool for studying the role of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in nucleotide synthesis and cell proliferation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in scientific research. One direction is the development of new cancer treatments based on this compound. Another direction is the study of the role of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in other biological processes, such as immune cell function. Additionally, there is potential for the development of new analogs of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with improved solubility and potency. Overall, the future of this compound in scientific research is promising and warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using chromatography techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
The primary scientific research application of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is in cancer treatment. Studies have shown that this compound can inhibit the enzyme 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is essential for nucleotide synthesis and cell proliferation. By inhibiting this enzyme, 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can slow down or stop the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVMZRAQQPFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

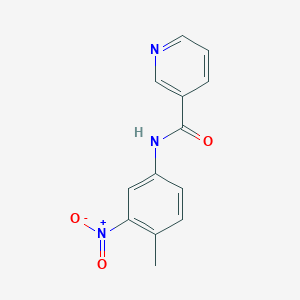
![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
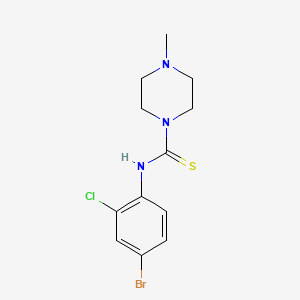
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
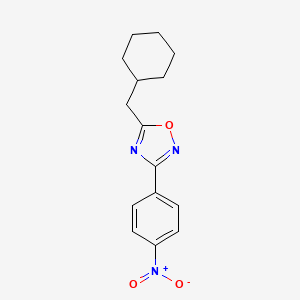

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
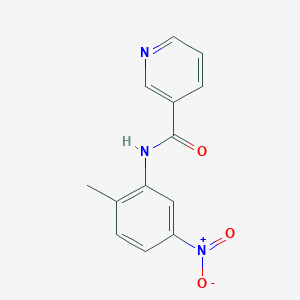
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)